1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one
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Overview
Description
1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine ring.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Pharmacology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one involves its interaction with molecular targets in the body. This may include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-{[4-(pyridin-3-yl)piperazin-1-yl]methyl}pyrrolidin-2-one: Similar structure but with the pyridine ring attached at a different position.
1-Methyl-4-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}pyrrolidin-2-one: Another isomer with the pyridine ring attached at the 4-position.
Uniqueness
1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical properties compared to its isomers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-17-11-13(10-15(17)20)12-18-6-8-19(9-7-18)14-4-2-3-5-16-14/h2-5,13H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRAIBVJHOUBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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